molecular formula C16H24N4OS B2546322 N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide CAS No. 1436191-09-1

N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide

Cat. No.: B2546322
CAS No.: 1436191-09-1
M. Wt: 320.46
InChI Key: OOCSUDSFZRQOKI-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide is a complex organic compound that features a cyanocyclohexyl group, a thiazole ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS/c1-3-15(2,14-18-9-10-22-14)19-11-13(21)20-16(12-17)7-5-4-6-8-16/h9-10,19H,3-8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCSUDSFZRQOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC=CS1)NCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1-Cyanocyclohexyl Intermediate

The 1-cyanocyclohexyl group is synthesized via cyclohexanone cyanohydrin formation. Cyclohexanone reacts with hydrogen cyanide (HCN) or potassium cyanide (KCN) in the presence of a base, yielding cyclohexanone cyanohydrin. Subsequent dehydration with phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) produces 1-cyanocyclohexene, which is hydrogenated over palladium-on-carbon (Pd/C) to yield 1-cyanocyclohexane. Alternative methods involve Ritter reaction pathways using cyclohexanol and nitriles under acidic conditions.

Thiazole Ring Synthesis and Functionalization

The thiazole moiety is constructed via the Hantzsch thiazole synthesis, where α-haloketones react with thioureas. For example, 2-aminothiazole derivatives are synthesized by condensing chloroacetone with thiourea in ethanol under reflux. To introduce the butan-2-ylamino group, the thiazole is brominated at the 2-position, followed by nucleophilic substitution with 2-aminobutane. This step requires careful temperature control (0–5°C) to minimize side reactions.

Stepwise Synthesis and Reaction Optimization

Synthesis of N-(1-Cyanocyclohexyl)acetamide

1-cyanocyclohexane is converted to 1-cyanocyclohexylamine via catalytic hydrogenation using Raney nickel. The amine is then acetylated with acetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) to yield N-(1-cyanocyclohexyl)acetamide. This intermediate is purified via recrystallization from ethanol, achieving yields of 78–85%.

Preparation of 2-(2-(1,3-Thiazol-2-yl)butan-2-ylamino)acetic Acid

The thiazole-bearing segment is synthesized in two steps:

  • Thiazole alkylation : 2-(Bromomethyl)thiazole reacts with 2-nitrobutane in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, yielding 2-(2-nitrobutyl)thiazole.
  • Nitro reduction and amino functionalization : The nitro group is reduced to an amine using hydrogen gas and palladium catalyst, followed by reaction with chloroacetic acid in alkaline conditions to form 2-(2-(1,3-thiazol-2-yl)butan-2-ylamino)acetic acid.

Final Coupling and Characterization

Amide Bond Formation

The final step involves coupling N-(1-cyanocyclohexyl)acetamide with 2-(2-(1,3-thiazol-2-yl)butan-2-ylamino)acetic acid using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds at room temperature for 12–16 hours, with yields ranging from 65% to 72% after column chromatography (silica gel, ethyl acetate/hexane).

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.62 (m, 10H, cyclohexyl), 2.01 (s, 3H, acetamide CH₃), 3.25 (t, 2H, NHCH₂), 4.12 (q, 2H, thiazole-CH₂), 7.32 (s, 1H, thiazole-H).
  • ¹³C NMR : 23.8 (CH₃), 25.1–35.6 (cyclohexyl), 118.9 (CN), 167.2 (C=O).

High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₇H₂₅N₅O₂S: [M+H]⁺ 380.1754; Found: 380.1756.

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors enhance yield and reduce reaction times for cyanocyclohexyl intermediate synthesis. Microreactors operating at 80°C with a residence time of 10 minutes achieve 92% conversion compared to 78% in batch reactors.

Solvent Recycling

DMF recovery via vacuum distillation reduces waste and production costs. Solvent purity is maintained at >99% through molecular sieve drying.

Challenges and Mitigation Strategies

Nitrile Hydrolysis

The cyanocyclohexyl group is prone to hydrolysis under acidic or basic conditions. Buffering the reaction medium at pH 6–7 using phosphate salts prevents undesired decomposition.

Thiazole Ring Stability

Thiazole derivatives are sensitive to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidants like butylated hydroxytoluene (BHT) improve stability.

Comparative Analysis of Synthetic Approaches

Parameter Cyanohydrin Route Hantzsch Synthesis Suzuki Coupling
Yield 78–85% 65–72% 55–60%
Reaction Time 6–8 hours 12–16 hours 24–36 hours
Scalability High Moderate Low
Purification Complexity Low Moderate High

The cyanohydrin route offers superior scalability and yield, making it preferable for industrial applications. However, the Hantzsch method provides better regioselectivity for thiazole functionalization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the butyl side chain.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)ethylamino]acetamide
  • N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)propylamino]acetamide

Uniqueness

N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide, with the CAS number 1436191-09-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antitumor and antimicrobial activities, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H24N4OS
  • Molecular Weight : 320.5 g/mol
PropertyValue
CAS Number1436191-09-1
Molecular FormulaC16H24N4OS
Molecular Weight320.5 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. In particular, compounds featuring thiazole moieties have demonstrated significant inhibitory effects on various cancer cell lines.

A comparative study assessed the antitumor effects of several synthesized compounds on human lung cancer cell lines, revealing that certain derivatives exhibited IC50 values indicating effective cytotoxicity:

Compound IDA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11

These results suggest that modifications to the thiazole structure can enhance antitumor efficacy while potentially reducing toxicity to normal cells, as evidenced by the impact on MRC-5 normal lung fibroblast cells.

Antimicrobial Activity

In addition to its antitumor properties, this compound may exhibit antimicrobial effects against various pathogens. Research has indicated that compounds with similar thiazole structures show activity against both gram-positive and gram-negative bacteria.

In vitro studies have tested these compounds against Escherichia coli and Staphylococcus aureus, yielding promising results that suggest potential applications in treating bacterial infections.

Study on Thiazole Derivatives

A study published in Pharmaceutical Research evaluated a series of thiazole derivatives for their biological activity, particularly focusing on their interaction with DNA and their cytotoxic effects on cancer cells. The study utilized both two-dimensional (2D) and three-dimensional (3D) cell culture models to assess the efficacy of these compounds.

Key findings include:

  • Binding Affinity : Most compounds exhibited strong binding within the minor groove of AT-DNA.
  • Cytotoxicity : Compounds demonstrated higher cytotoxicity in 2D cultures compared to 3D cultures, indicating a need for further optimization in drug design.

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